molecular formula C26H22ClF6N5O2 B1194699 AMG-2674

AMG-2674

Número de catálogo: B1194699
Peso molecular: 585.9 g/mol
Clave InChI: VZBVEWNPFLFUCS-FXADVQPWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structurally, it belongs to the 2-(4-pyridin-2-yl)-1-(5-trifluoromethylpyridin-2-yl)piperazine-1-carboxamide series, derived from stepwise modifications of the BCTC scaffold . AMG-2674 demonstrates high potency in vitro, with an IC50 of 0.9 nM against capsaicin- and pH-induced activation of rat TRPV1. Notably, its co-planar carboxamido group enhances binding affinity, a structural refinement over earlier analogs .

Propiedades

Fórmula molecular

C26H22ClF6N5O2

Peso molecular

585.9 g/mol

Nombre IUPAC

1-[5-chloro-6-[(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl]pyridin-3-yl]ethane-1,2-diol

InChI

InChI=1S/C26H22ClF6N5O2/c1-12-10-37(24-17(27)4-14(9-34-24)21(40)11-39)2-3-38(12)25-35-20-8-15(26(31,32)33)7-16(23(20)36-25)13-5-18(28)22(30)19(29)6-13/h4-9,12,21,39-40H,2-3,10-11H2,1H3,(H,35,36)/t12-,21?/m1/s1

Clave InChI

VZBVEWNPFLFUCS-FXADVQPWSA-N

SMILES

CC1CN(CCN1C2=NC3=C(C=C(C=C3N2)C(F)(F)F)C4=CC(=C(C(=C4)F)F)F)C5=C(C=C(C=N5)C(CO)O)Cl

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: BCTC

BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) is the progenitor scaffold for AMG-2674. Both compounds share a piperazine-carboxamide core but differ in pyridine substituents. Key distinctions include:

  • Potency : AMG-2674 exhibits a 10-fold higher potency (IC50 = 0.9 nM) compared to BCTC, which has an IC50 of ~8 nM in TRPV1 inhibition assays .
  • Structural Modifications : AMG-2674 incorporates a trifluoromethylpyridin-2-yl group, enhancing co-planarity of the carboxamido moiety and optimizing receptor interactions .
  • Clinical Progress : BCTC advanced to Phase II trials for neuropathic pain but faced limitations due to off-target effects (e.g., hERG channel inhibition). AMG-2674’s preclinical profile suggests improved selectivity, though hERG-related safety data remain unpublished .

Functional Analogs: TRPV1 Antagonists

  • Unlike AMG-2674, SB-705498 failed in Phase II due to hyperthermia side effects .
  • Capsazepine : A first-generation TRPV1 antagonist (IC50 = 562 nM) with poor metabolic stability. AMG-2674’s potency and pharmacokinetic properties surpass capsazepine by >100-fold .

Ion Channel Blockers with Antiviral Activity

While AMG-2674 is primarily a TRPV1 antagonist, identifies its antiviral activity against SARS-CoV-2, likely via ion channel modulation. Comparisons with other antiviral ion channel blockers include:

  • Hanfangchin A (Tetrandrine) : A calcium channel blocker with antimalarial and antiviral properties (EC50 = 0.3 µM against SARS-CoV-2). Unlike AMG-2674, it targets two-pore channels (TPCs) and is repurposed from antimalarial use .
  • MLN-3897 : A CCR1 chemokine receptor antagonist (Phase II) with antiviral EC50 = 1.2 µM. Its mechanism diverges from AMG-2674, focusing on immune modulation rather than direct ion channel blockade .

Research Findings and Implications

  • Mechanistic Superiority : AMG-2674’s structural optimizations address key limitations of earlier TRPV1 antagonists, such as low potency (BCTC) and hyperthermia (SB-705498) .
  • Safety Considerations: No hERG inhibition data are reported for AMG-2674, a critical gap given BCTC’s clinical setbacks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.